Menthyl anthranilate

Description

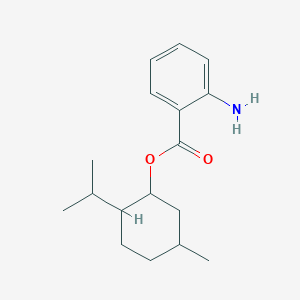

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXAGEOHPCXXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047895 | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

177-179 ºC | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134-09-8 | |

| Record name | Menthyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meradimate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERADIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Menthyl Anthranilate: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of menthyl anthranilate, a significant compound in the fragrance, cosmetic, and pharmaceutical industries. While detailed kinetic data for its synthesis is not extensively available in recent literature, this document consolidates established principles of esterification and transesterification to propose reaction mechanisms, experimental protocols, and potential kinetic parameters.

Introduction

This compound, the ester of menthol (B31143) and anthranilic acid, is valued for its characteristic grape-like aroma and its properties as a sunscreen agent. Its synthesis primarily involves two strategic approaches: the direct esterification of anthranilic acid with menthol and the transesterification of an alkyl anthranilate with menthol. This guide will delve into the mechanisms and theoretical kinetics of both pathways, providing detailed experimental methodologies derived from analogous reactions and historical patents.

Synthesis Mechanisms

The formation of this compound can be achieved through two primary chemical reactions: Fischer-Speier Esterification and Transesterification.

Fischer-Speier Esterification of Anthranilic Acid with Menthol

This acid-catalyzed reaction involves the direct condensation of anthranilic acid and menthol. The mechanism, illustrated below, follows the classical Fischer esterification pathway.

Caption: Acid-catalyzed Fischer-Speier esterification of anthranilic acid and menthol.

A significant challenge in this direct esterification is the potential for the acid catalyst to promote the dehydration of menthol, a secondary alcohol, to form menthene, which can reduce the yield of the desired ester.[1]

Transesterification of Methyl Anthranilate with Menthol

This method involves the reaction of a more readily available alkyl anthranilate, such as methyl anthranilate, with menthol in the presence of a catalyst. A historical method utilizes a base catalyst, specifically sodium mentholate, formed in situ from sodium and menthol.[1]

References

Menthyl Anthranilate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Menthyl anthranilate, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name Meradimate, is an organic compound widely utilized as a UVA-absorbing agent in sunscreen products. Its efficacy and formulation compatibility are significantly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside detailed experimental protocols for its determination, to support research, formulation development, and quality control activities.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | [1] |

| CAS Number | 134-09-8 | [1][2][3] |

| Molecular Formula | C₁₇H₂₅NO₂ | [1][2] |

| Molecular Weight | 275.39 g/mol | [2][3] |

| Appearance | Clear, colorless to yellowish, viscous liquid | [4] |

| Melting Point | 62.5-63.5 °C | [2] |

| Boiling Point | 177-179 °C at 3 mm Hg | [1][2] |

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions provide valuable insights into its solubility profile, reflecting its lipophilic nature.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4] |

| Ethanol | Soluble | [5] |

| Propylene Glycol | Soluble | [5] |

| Paraffin Oil | Insoluble | [5] |

| Cosmetic Oils | Readily miscible | [2] |

| Acetonitrile | Soluble (as a solution for analysis) | [1] |

Experimental Protocols for Solubility Determination

The absence of comprehensive quantitative data necessitates a standardized experimental approach to determine the solubility of this compound in specific organic solvents. The following protocol outlines a general "shake-flask" method, which is a reliable and widely recognized technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Considerations:

-

Purity of Materials: The purity of both this compound and the solvent can significantly impact the solubility results.

-

Temperature Control: Maintaining a constant and accurate temperature throughout the experiment is critical as solubility is temperature-dependent.[6]

-

Equilibrium Time: The time required to reach equilibrium may vary depending on the solvent and should be determined empirically if necessary.

-

Analytical Method Validation: The analytical method used for quantification should be validated for accuracy, precision, linearity, and specificity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Menthyl Anthranilate: A Technical Guide to Its Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Menthyl anthranilate, a key compound in various industrial applications, is often a subject of inquiry regarding its natural origins and biosynthesis. This technical guide clarifies the current scientific understanding of this compound, focusing on its occurrence and synthesis. Contrary to its close relative, methyl anthranilate, there is no substantive evidence to suggest that this compound is a naturally occurring compound. Consequently, a natural biosynthetic pathway has not been identified. This document provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols and a discussion of potential enzymatic synthesis routes. Physicochemical data is presented in a structured format to aid researchers.

Natural Occurrence: A Notable Absence

Extensive reviews of scientific literature and chemical databases reveal a significant lack of evidence for the natural occurrence of this compound in plants, essential oils, or any other natural sources. This stands in stark contrast to methyl anthranilate, a structurally similar compound, which is a well-documented natural product found in Concord grapes (Vitis labrusca), jasmine, bergamot, and a variety of other plants. The distinct "grapey" aroma of many of these natural sources is attributed to methyl anthranilate.

Given the absence of this compound in nature, there is no known natural biosynthesis pathway for this compound. The enzymatic machinery for the esterification of anthranilic acid with menthol (B31143) has not been observed in any organism. Therefore, for practical and research purposes, this compound should be considered a synthetic compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in research and development, particularly in formulations for cosmetics and sunscreens where it is used as a UV-A absorber.[1][2]

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₂ |

| Molecular Weight | 275.39 g/mol |

| CAS Number | 134-09-8 |

| Appearance | Colorless or pale yellow oil with a distinct bluish fluorescence |

| Melting Point | 62.5-63.5 °C |

| Boiling Point | 177-179 °C at 3 mmHg |

| Density | 1.037 g/cm³ at 35 °C |

| Solubility | Soluble in oil, alcohol, and dilute aqueous acids. Insoluble in water. |

| UV Absorption Maxima | 220, 249, 340 nm (in ethanol) |

| Fluorescence Emission | 405 nm (in ethanol) |

Synthesis of this compound

This compound is primarily produced through chemical synthesis. Two main routes are commonly employed: direct esterification and transesterification. Additionally, enzymatic synthesis presents a potential "green" alternative.

Chemical Synthesis Pathways

The chemical synthesis of this compound can be achieved through two primary methods, both of which are detailed below.

This method involves the reaction of anthranilic acid with menthol in the presence of an acid catalyst to form the menthyl ester.

An alternative route involves the transesterification of a more readily available ester, such as methyl anthranilate, with menthol. This reaction is typically catalyzed by a base, such as sodium methylate.

Potential Enzymatic Synthesis (In Vitro Biosynthesis)

While a natural in vivo biosynthesis pathway for this compound is unknown, in vitro enzymatic synthesis offers a potential biocatalytic route. Lipases are versatile enzymes known to catalyze esterification reactions in non-aqueous media. The synthesis of other menthyl esters and the lipase-catalyzed production of methyl anthranilate have been successfully demonstrated.[3][4] This suggests that a similar approach could be employed for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

Protocol for Direct Esterification

Objective: To synthesize this compound via acid-catalyzed esterification of anthranilic acid and menthol.

Materials:

-

Anthranilic acid

-

Menthol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid (1 equivalent) and menthol (1.2 equivalents) in toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

Protocol for Transesterification

Objective: To synthesize this compound via base-catalyzed transesterification of methyl anthranilate and menthol.

Materials:

-

Methyl anthranilate

-

Menthol

-

Sodium methylate (NaOMe)

-

Toluene

-

Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with distillation setup

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine methyl anthranilate (1 equivalent) and menthol (1.5 equivalents) in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of sodium methylate (approximately 5 mol%).

-

Heat the mixture and slowly distill off the methanol byproduct to drive the reaction to completion.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and dissolve it in toluene.

-

Wash the organic solution with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Proposed Protocol for Enzymatic Synthesis

Objective: To explore the feasibility of synthesizing this compound using a lipase-catalyzed esterification.

Materials:

-

Anthranilic acid

-

Menthol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous hexane (B92381) (or another suitable organic solvent)

-

Molecular sieves (3Å)

-

Orbital shaker incubator

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a sealed flask, combine anthranilic acid (1 mmol) and menthol (1.5 mmol) in 10 mL of anhydrous hexane.

-

Add immobilized lipase (e.g., 50 mg of Novozym 435) and molecular sieves to the reaction mixture to remove the water byproduct.

-

Incubate the flask in an orbital shaker at a controlled temperature (e.g., 50-60°C) and agitation speed (e.g., 200 rpm).

-

Periodically take aliquots from the reaction mixture and analyze the conversion to this compound by GC.

-

After the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for potential reuse.

-

Evaporate the solvent to obtain the product. Further purification can be achieved by column chromatography if necessary.

Quantitative Data on Synthesis

The yield of this compound can vary depending on the synthetic route and reaction conditions. Table 2 provides typical yields for the synthesis of anthranilate and menthyl esters from the literature, which can serve as a benchmark for the synthesis of this compound.

| Synthesis Method | Reactants | Catalyst/Enzyme | Typical Yield (%) |

| Chemical Synthesis (Transesterification) | Methyl anthranilate, Menthol | Sodium methylate | ~66% |

| Enzymatic Synthesis (Esterification of Menthyl Butyrate) | Menthol, Butyric anhydride | Thermostable T1 lipase | >99% |

| Enzymatic Synthesis (Esterification of Methyl Anthranilate) | Anthranilic acid, Methanol | Candida cylindracea lipase | ~5.4% |

Conclusion

This compound is a synthetic compound with no known natural occurrence or biosynthetic pathway. Its production relies on chemical synthesis, primarily through direct esterification or transesterification. The potential for a more sustainable, enzyme-catalyzed synthesis exists and warrants further investigation, drawing upon successful methodologies for similar ester compounds. This guide provides the foundational technical information, including physicochemical properties and detailed synthesis protocols, to support further research and development of this compound for its various applications.

References

- 1. ScenTree - Methyl anthranilate (CAS N° 134-20-3) [scentree.co]

- 2. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Promotion of the lipase-catalyzed hydrolysis of conjugated linoleic acid l-menthyl ester by addition of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Menthyl Anthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, also known as meradimate, is an organic compound utilized as a broad-spectrum UV-A absorbing agent in sunscreen formulations. Its efficacy and safety are intrinsically linked to its molecular structure and photochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and photostability studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopic data for this compound.

Chemical Structure

IUPAC Name: (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 2-aminobenzoate (B8764639) Molecular Formula: C₁₇H₂₅NO₂ Molecular Weight: 275.39 g/mol

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound is characterized by its strong absorbance in the UV-A region of the electromagnetic spectrum. The electronic transitions within the anthranilate moiety are responsible for this property.

| Solvent | λmax (nm) | Reference |

| Ethanol | 220, 249, 340 | [1] |

| Not specified | 336 | [2] |

A transient species with an absorption maximum at 480 nm has also been reported, which is attributed to the triplet state of the molecule after UV exposure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H and ¹³C NMR data for this compound are not publicly available. However, the expected chemical shifts can be predicted based on the molecular structure, which comprises an anthranilate group and a menthyl group.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (anthranilate moiety): Signals corresponding to the four protons on the benzene (B151609) ring are expected in the aromatic region (approximately 6.5-8.0 ppm). The ortho- and para-protons to the amino group will be shifted upfield compared to those of the ester group due to the electron-donating nature of the amine.

-

Amino Protons: A broad singlet corresponding to the two -NH₂ protons is anticipated, the chemical shift of which is solvent-dependent.

-

Menthyl Group Protons: A complex series of signals will be present in the aliphatic region (approximately 0.5-2.5 ppm) corresponding to the methyl, methine, and methylene (B1212753) protons of the menthyl group. The proton on the carbon bearing the ester oxygen will be shifted downfield.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons (anthranilate moiety): Six signals are expected in the aromatic region (approximately 110-150 ppm). The carbon attached to the amino group will be significantly shielded, while the carbon of the ester carbonyl group will be deshielded (around 167 ppm).

-

Menthyl Group Carbons: Signals corresponding to the ten carbons of the menthyl group will appear in the aliphatic region (approximately 15-50 ppm).

Infrared (IR) Spectroscopy

A definitive peak list for the IR spectrum of this compound is not publicly available. The spectrum will be a composite of the vibrational modes of the anthranilate and menthyl functional groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1680-1710 |

| C=C (aromatic) | Stretching | 1550-1650 |

| C-N | Stretching | 1250-1350 |

| C-O (ester) | Stretching | 1000-1300 |

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

Reference the spectrum similarly to the ¹H NMR spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample solution in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a KBr or NaCl salt plate.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

References

A Technical Guide to the Computational and Experimental Analysis of Menthyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and experimental methodologies used to characterize Menthyl Anthranilate, a common UV filter in sunscreen products. By integrating Density Functional Theory (DFT) calculations with established spectroscopic techniques, researchers can gain deep insights into its electronic structure, photophysical behavior, and stability. This document outlines detailed protocols for both computational modeling and experimental validation, presenting key quantitative data in a structured format to facilitate analysis and comparison.

Introduction to this compound

This compound, also known as meradimate, is an organic compound utilized primarily as a broad-spectrum UV filter.[1] Its ability to absorb UVA and UVB radiation makes it a valuable ingredient in sunscreens and other photoprotective formulations.[2] The core functionality of this compound resides in the anthranilate chromophore, which is responsible for its UV-absorbing properties. Understanding the intricate details of its electronic structure and excited-state dynamics is paramount for optimizing its efficacy and ensuring its photostability in commercial formulations.

Computational chemistry, particularly DFT, offers a powerful toolkit for elucidating the molecular properties of compounds like this compound. These theoretical calculations provide a foundational understanding of its geometry, electronic orbitals, and vibrational modes, which in turn govern its interaction with light. When combined with experimental techniques such as UV-Vis, FT-IR, and NMR spectroscopy, a holistic picture of the molecule's behavior can be constructed.

Due to the limited availability of published DFT data specifically for this compound, this guide will utilize computational data for its close analog, methyl anthranilate. The photochemical and photophysical properties of these two molecules are considered nearly identical, as the anthranilate moiety is the primary chromophore.[2]

Computational Chemistry Approach: DFT and TD-DFT Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT provides a balance of accuracy and computational cost, making it ideal for predicting a wide range of properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra.

Computational Protocol

A typical computational workflow for studying this compound involves the following steps:

-

Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies for comparison with experimental FT-IR spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic stability and reactivity.

-

Excited State Calculations (TD-DFT): TD-DFT calculations are performed to determine the energies of the lowest singlet excited states and their oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

A recommended level of theory for these calculations, based on studies of similar molecules, is the B3LYP hybrid functional with the def2-TZVP basis set, often including a dispersion correction like D3BJ.[3]

Calculated Molecular Properties of Methyl Anthranilate (as a proxy)

The following tables summarize key quantitative data obtained from DFT calculations on methyl anthranilate. These values provide a theoretical baseline for understanding the properties of this compound.

Table 1: Calculated Geometric Parameters of Methyl Anthranilate

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-O | 1.35 Å | |

| C-N | 1.39 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-O-C | 116.8° | |

| C-C-N | 121.3° | |

| Dihedral Angle | C-C-C=O | 179.9° |

Note: These are representative values and can vary slightly with the level of theory used.

Table 2: Calculated Electronic Properties of Methyl Anthranilate

| Property | Calculated Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.13 |

Table 3: Calculated Vibrational Frequencies of Methyl Anthranilate

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-H Symmetric Stretch | 3420 | Amine group stretching |

| N-H Asymmetric Stretch | 3530 | Amine group stretching |

| C=O Stretch | 1715 | Carbonyl group stretching |

| C-N Stretch | 1280 | Carbon-Nitrogen bond stretching |

| Aromatic C-H Stretch | 3050-3100 | Aromatic ring C-H stretching |

Experimental Characterization Protocols

Experimental validation is essential to confirm and complement computational findings. The following sections detail standard protocols for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity of this compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent, such as ethanol (B145695) or cyclohexane.[3]

-

Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorbance spectra of each diluted solution over a wavelength range of 200-450 nm.

-

Data Analysis: Identify the λmax values from the spectra. A plot of absorbance versus concentration at a given λmax should yield a straight line (Beer-Lambert Law), from which the molar absorptivity can be calculated.

Table 4: Experimental Spectroscopic Data for this compound

| Technique | Solvent | λmax (nm) / Peak (cm⁻¹) |

| UV-Vis Absorption | Ethanol | 220, 249, 340[4] |

| Fluorescence Emission | Ethanol | 405[4] |

| Phosphorescence Emission | Ethanol (77K) | 445[4] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation:

-

Neat Liquid/Solid: If the sample is a low-melting solid or a liquid, a small amount can be placed directly on the ATR crystal of an FT-IR spectrometer.[5]

-

Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).

-

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure solvent.

-

Sample Spectrum: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=O, C-O, aromatic C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons and carbons in the molecule.

Photophysical Pathways

The interaction of this compound with UV light initiates a series of photophysical processes. Understanding these pathways is crucial for evaluating its performance as a sunscreen agent. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The triplet state can then decay back to the ground state through phosphorescence or non-radiative processes.

Conclusion

The comprehensive analysis of this compound through a synergistic combination of computational and experimental techniques provides invaluable insights for researchers and drug development professionals. DFT and TD-DFT calculations offer a powerful predictive framework for understanding its intrinsic molecular and electronic properties, guiding further experimental investigation. Spectroscopic methods such as UV-Vis, FT-IR, and NMR provide the necessary experimental validation and a more complete picture of the molecule's behavior. The protocols and data presented in this guide serve as a foundational resource for the continued study and optimization of this compound as a safe and effective photoprotective agent.

References

- 1. scribd.com [scribd.com]

- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Unveiling the Scent of Repulsion: A Technical Guide to the Sensory Perception of Anthranilate Esters in Insects

Disclaimer: This guide addresses the sensory perception of anthranilate esters, with a primary focus on Methyl anthranilate, due to a significant lack of available scientific literature on the sensory perception of Menthyl anthranilate in insects. While chemically related, the biological activities of these compounds may differ. The information presented herein is intended to provide a comprehensive framework for understanding how this class of compounds is detected by insects, which can serve as a foundation for future research into this compound.

Executive Summary

Anthranilate esters are a class of volatile organic compounds that have garnered significant interest for their potential as insect repellents and attractants. This technical guide provides an in-depth overview of the current understanding of how insects perceive these compounds, with a particular emphasis on Methyl anthranilate. It is designed for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, and pest management. This document details the behavioral responses of various insect species to anthranilate esters, the underlying neurophysiological mechanisms of detection, and the experimental protocols used to elucidate these processes. Quantitative data from electrophysiological and behavioral assays are summarized, and key signaling pathways involved in insect olfaction are visualized.

Behavioral Responses to Anthranilate Esters

The behavioral responses of insects to anthranilate esters are diverse and species-specific, ranging from strong repulsion to attraction. Methyl anthranilate, a compound naturally found in some plants, has been shown to be an effective repellent against a variety of insect species.

For instance, anthranilate-based repellents, including methyl anthranilate, have been found to repel fruit flies and mosquitoes.[1] These compounds target the same neurons that respond to DEET, a widely used synthetic repellent.[1] In the case of the Western Corn Rootworm (Diabrotica virgifera virgifera), Methyl anthranilate acts as a repellent, preventing larvae from locating maize roots. In contrast, Methyl anthranilate can also act as an attractant for certain insects. For example, it is an effective attractant for males of the fly Thaumatomyia glabra. Studies have also shown that Methyl anthranilate is attractive to various species of thrips.

Table 1: Behavioral Responses of Various Insect Species to Methyl Anthranilate

| Insect Species | Common Name | Observed Behavior | Reference |

| Drosophila melanogaster | Fruit Fly | Repellency | [1] |

| Aedes aegypti | Yellow Fever Mosquito | Repellency | [1] |

| Diabrotica virgifera virgifera | Western Corn Rootworm | Repellency | |

| Thaumatomyia glabra | - | Attraction (males) | |

| Thysanoptera spp. | Thrips | Attraction | |

| Apis mellifera | Honey Bee | Repellency | |

| Polistes spp. | Paper Wasps | Repellency |

Neurophysiological Basis of Anthranilate Perception

The detection of volatile compounds like anthranilate esters in insects is primarily mediated by the olfactory system, located on the antennae and maxillary palps. Specialized sensory hairs called sensilla house olfactory sensory neurons (OSNs) that express olfactory receptors (ORs).

Olfactory Receptors (ORs)

Insect ORs are a unique class of ligand-gated ion channels.[2] They typically form a heteromeric complex consisting of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[2] The OrX subunit determines the specificity of the receptor to particular odorants. While specific OrX proteins that bind to Menthyl or Methyl anthranilate have not been definitively identified across a wide range of insects, research on anthranilate-based repellents suggests they activate the same neurons as DEET, indicating a potential overlap in the receptors or neural circuits involved.[1]

Olfactory Signal Transduction

The binding of an odorant molecule to an OR complex is thought to directly open the ion channel, leading to a rapid depolarization of the OSN membrane and the generation of action potentials. This is known as an ionotropic signaling pathway. In addition to this primary mechanism, there is evidence for the involvement of metabotropic signaling cascades in insect olfaction, which involve G-proteins and second messengers like cAMP.[3][4] These metabotropic pathways may play a role in modulating the sensitivity and adaptation of the olfactory system.

Figure 1: Ionotropic signaling pathway in insect olfaction.

Figure 2: Putative metabotropic signaling pathway in insect olfaction.

Experimental Protocols

The study of insect sensory perception of anthranilate esters relies on a suite of specialized electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. It provides a measure of the overall olfactory sensitivity of the insect to a given compound.

Methodology:

-

Insect Preparation: An insect is immobilized, and one of its antennae is excised.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.

-

Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of the test compound (e.g., Methyl anthranilate) is injected into the airstream.

-

Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.

-

Dose-Response: To determine the sensitivity of the antenna, a range of odorant concentrations is tested to generate a dose-response curve.

Figure 3: Workflow for Electroantennography (EAG).

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual OSNs within a single sensillum.[5][6][7] This method provides detailed information about the specificity and sensitivity of individual neurons to different odorants.[5][6][7]

Methodology:

-

Insect Preparation: The insect is immobilized as in EAG.

-

Electrode Placement: A sharp recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed in the insect's eye or another body part.[5][7]

-

Odorant Delivery: A controlled puff of the test compound is delivered to the antenna.

-

Data Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is recorded. The response is quantified by counting the number of spikes in a defined period after the stimulus.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a complex mixture.[8][9] The effluent from a gas chromatograph is split, with one part going to a standard detector (like a flame ionization detector - FID) and the other part directed over an insect antenna preparation for EAG recording.[8][9]

Methodology:

-

Sample Injection: A volatile extract (e.g., from a plant known to be repellent) is injected into the gas chromatograph.

-

Separation: The compounds in the mixture are separated based on their volatility and interaction with the GC column.

-

Detection: As each compound elutes from the column, it is simultaneously detected by the FID and the insect antenna.

-

Data Analysis: By aligning the EAG responses with the peaks on the FID chromatogram, the specific compounds that elicit an olfactory response can be identified.

Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to an odorant.[10][11][12]

Methodology:

-

Apparatus Setup: The Y-tube consists of a central arm where an insect is introduced, which then bifurcates into two arms.[10][11][12]

-

Odor Delivery: A stream of purified air flows through each arm. The test odorant is introduced into the airstream of one arm (the "treatment" arm), while the other arm contains only clean air (the "control" arm).

-

Insect Introduction: A single insect is released at the base of the central arm and is allowed to choose which arm to enter.

-

Data Collection: The choice of the insect (treatment or control arm) and the time spent in each arm are recorded. A significant preference for the control arm indicates repellency, while a preference for the treatment arm suggests attraction.

Figure 4: Logical workflow of a Y-tube olfactometer assay.

Quantitative Data on Anthranilate Perception

Quantitative data from electrophysiological and behavioral studies are crucial for understanding the potency and efficacy of anthranilate esters as insect repellents or attractants.

Table 2: Electroantennography (EAG) Responses of Insects to Methyl Anthranilate

| Insect Species | EAG Response Amplitude (mV) | Concentration | Notes | Reference |

| Holotrichia oblita (female) | ~0.5 mV | Not specified | Elicited a clear EAG response. |

Table 3: Behavioral Responses in Y-Tube Olfactometer Assays

| Insect Species | Compound | Concentration | % Repellency / Attraction | Notes | Reference |

| Aedes aegypti | Methyl N,N-dimethyl anthranilate | 10% in acetone | Repellency | Inhibited flight towards skin odor. | |

| Aedes aegypti | Ethyl anthranilate | 10% in acetone | Repellency | Inhibited flight towards skin odor and deterred oviposition. | |

| Aedes aegypti | Butyl anthranilate | 10% in acetone | No repellency (flight) | Deterred oviposition. |

Conclusion and Future Directions

The sensory perception of anthranilate esters in insects is a complex process involving specific olfactory receptors and sophisticated neural processing. While Methyl anthranilate has been shown to be a potent repellent for some species and an attractant for others, a significant knowledge gap exists regarding the specific effects of this compound. Future research should focus on:

-

Deorphanizing Olfactory Receptors: Identifying the specific OrX subunits that bind to this compound and other anthranilate esters in key insect pests and beneficial species.

-

Quantitative Dose-Response Studies: Generating comprehensive EAG and SSR dose-response curves for this compound across a range of insect species to determine its potency and efficacy.

-

Comparative Behavioral Assays: Directly comparing the repellent or attractive properties of this compound with Methyl anthranilate and other known semiochemicals.

-

Elucidating Downstream Neural Circuits: Mapping the neural pathways from the antennal lobe to higher brain centers that are activated by anthranilate esters to understand how these signals are processed to drive behavioral outputs.

A deeper understanding of the sensory perception of this compound will be instrumental in developing novel and effective strategies for pest management and the manipulation of insect behavior.

References

- 1. Anthranilate-based insect repellents - Wikipedia [en.wikipedia.org]

- 2. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 3. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 7. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peerj.com [peerj.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. insectolfactometer.com [insectolfactometer.com]

- 12. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]

Menthyl Anthranilate: A Technical Guide to its Chemical Properties and Characterization

Introduction

Menthyl anthranilate, also known by its FDA-approved name Meradimate, is an organic compound utilized primarily as a broad-spectrum UV filter in sunscreen products.[1][2] It is the ester of menthol (B31143) and anthranilic acid.[2] Its ability to absorb both UVA and UVB radiation makes it a valuable ingredient in photoprotective formulations.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, along with detailed methodologies for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless or pale yellow oil that exhibits a distinct bluish fluorescence.[3] A comprehensive summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₂ | [4] |

| Molecular Weight | 275.39 g/mol (or 275.4 g/mol ) | [1][4] |

| Melting Point | 62.5-63.5 °C (also reported as 63 °C) | [1][3][4] |

| Boiling Point | 177-179 °C at 3 mmHg | [3][4] |

| Density | 1.04 g/mL at 25 °C (also reported as 1.037 g/mL at 35 °C) | [4] |

| Refractive Index | n20/D 1.542 | [4] |

| Solubility | Insoluble in water; soluble in alcohol, dilute aqueous acids, and oils. | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| UV Absorption Max (in Ethanol) | 220 nm, 249 nm, 340 nm | [3] |

| Fluorescence Emission Max (in Ethanol) | 405 nm | [3] |

Spectroscopic and Chromatographic Characterization

The structural elucidation and quantitative analysis of this compound are accomplished through a variety of standard analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. While specific spectral data for this compound is available from suppliers, detailed assignments can be inferred from the structures of its precursors, menthol and anthranilic acid.[1] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the anthranilate ring, the protons of the menthyl group's cyclohexane (B81311) ring, and the amine protons. The ¹³C NMR spectrum would similarly display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the menthyl moiety.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

-

N-H stretching: for the primary amine group.

-

C=O stretching: for the ester carbonyl group.

-

C-O stretching: for the ester linkage.

-

C-H stretching: for the aromatic and aliphatic components. FTIR spectra for this compound have been recorded from neat samples.[1]

UV-Visible Spectroscopy: As a UV filter, the UV-Vis spectrum is critical for characterizing this compound. In ethanol, it exhibits absorption maxima at 220 nm, 249 nm, and 340 nm, which is indicative of its ability to absorb UV radiation.[3] Its photophysical properties, including its fluorescence, are key to its function and have been studied to understand its performance as a sunscreen.[3]

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices like cosmetic formulations.[2] The gas chromatography component separates this compound from other volatile and semi-volatile compounds, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for identification.[2] The Kovats retention index for this compound on a semi-standard non-polar column is reported as 2146.5.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of this compound in various samples.[2] Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase to achieve separation.[2] This method is crucial for quality control and concentration determination in commercial products.[2]

Experimental Protocols

General Workflow for Characterization

The logical flow for the comprehensive characterization of a this compound sample is outlined in the diagram below.

Caption: General experimental workflow for this compound characterization.

Protocol: GC-MS Analysis of Anthranilate Esters

While a specific protocol for this compound is not detailed in the provided results, a methodology for the related compound, methyl anthranilate, in wine can be adapted. This serves as a template for developing a method for this compound in a cosmetic matrix.

Objective: To identify and quantify this compound in a sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction): a. Dissolve a known quantity of the cosmetic product in a suitable solvent. b. For a sample like wine, an extraction is performed with a solvent such as Freon 113 (1,1,2-trichloro-1,2,2-trifluoroethane).[5][6] c. An internal standard (e.g., p-di-n-butoxybenzene for methyl anthranilate analysis) is added for accurate quantification.[5][6] d. The solvent layer containing the analyte is carefully separated and may be concentrated if necessary.[5][6]

2. GC-MS Instrumentation and Conditions (Adapted Example): a. Gas Chromatograph: Agilent Technologies 7820A GC system or equivalent.[7] b. Mass Selective Detector: Agilent Technologies 5977E MSD or equivalent.[7] c. Column: Fused silica (B1680970) capillary column (e.g., 30m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7] d. Injector: Split mode (e.g., ratio 30:1) at a temperature of 200-250°C.[7] e. Oven Program: A temperature ramp program is used to separate the components. For example, start at a lower temperature and gradually increase to a final temperature to elute this compound. f. Carrier Gas: Helium or Hydrogen. g. Data Acquisition: Mass spectra are collected over a suitable mass range (e.g., 50-350 amu) in electron ionization (EI) mode.

3. Data Analysis: a. The retention time of the peak corresponding to this compound is compared to that of a pure standard. b. The obtained mass spectrum is compared to a library spectrum (e.g., from NIST) or the spectrum of a pure standard for confirmation.[1] c. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[5][6]

Biological Activity and Mechanism of Action

The primary significance of this compound is its function as a UV filter.[2] Its mechanism involves the absorption of harmful UV radiation, followed by the dissipation of this energy through non-radiative pathways, thus protecting the skin from sun damage.[8] The ultrafast excited-state dynamics of anthranilate esters have been studied to understand this photoprotective mechanism.[8]

Caption: Simplified mechanism of UV protection by this compound.

Synthesis

The chemical synthesis of this compound typically involves the esterification of anthranilic acid with menthol.[2] Another route is the transesterification of a more volatile anthranilate ester, such as methyl anthranilate, with menthol.[2] Research has focused on optimizing these synthetic pathways, including the use of novel catalytic systems to improve efficiency and reduce environmental impact.[2] While traditional methods often use homogeneous acid catalysts like sulfuric acid, there is a trend towards developing heterogeneous catalysts to simplify the purification process.[2]

Conclusion

This compound is a well-characterized compound with significant applications in the cosmetics and pharmaceutical industries as a UV-A sunscreen. Its chemical and physical properties are well-documented, and robust analytical methods exist for its identification and quantification. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in research, development, and quality control involving this important photoprotective agent.

References

- 1. This compound | C17H25NO2 | CID 8633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound for Research|Sunscreen Agent [benchchem.com]

- 3. This compound [drugfuture.com]

- 4. This compound CAS#: 134-09-8 [m.chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. researchgate.net [researchgate.net]

Menthyl Anthranilate Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, a common ingredient in sunscreens and other cosmetics, undergoes degradation through various pathways, including photochemical, thermal, and biological processes. Understanding these degradation pathways and the resulting byproducts is crucial for assessing the stability, efficacy, and safety of formulations containing this compound. This technical guide provides an in-depth overview of the current scientific understanding of this compound degradation, with a focus on its core chemical transformations, quantitative data from degradation studies, and the experimental protocols used to elicit this information. While much of the detailed research has been conducted on its close analog, methyl anthranilate, the findings provide significant insights into the expected behavior of this compound.

Photochemical Degradation

This compound is designed to absorb UVA radiation, and this very property makes it susceptible to photodegradation. The primary mechanism of photochemical degradation involves the absorption of UV light, leading to the formation of excited states that can then undergo various reactions.

The main photodegradation pathway for anthranilates involves the formation of hydroxy derivatives upon exposure to UV radiation in the presence of hydroxyl radicals (•OH). The degradation is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), which acts as a source of hydroxyl radicals under photochemical conditions. While this compound has some inherent photostability due to intramolecular hydrogen bonding, its excited state has limited energy dissipation pathways, leading to the formation of long-lived triplet states that can initiate degradative side reactions. Under anaerobic conditions, methyl anthranilate has been observed to form trimers upon UV exposure.

Key Byproducts:

-

Hydroxy-menthyl anthranilate isomers: Formed through the addition of hydroxyl radicals to the aromatic ring.

-

This compound trimers: Observed under anaerobic conditions for the methyl analog.

Quantitative Photodegradation Data

The following table summarizes key kinetic data related to the photodegradation of methyl anthranilate, which serves as a model for this compound.

| Parameter | Value | Conditions | Reference |

| Second-order rate constant with •OH | Not specified, but implied to be high | H₂O₂/UV system | |

| Second-order rate constant with Cl₂•⁻ | (4.0 ± 0.3) × 10⁸ M⁻¹s⁻¹ | Laser flash photolysis | |

| Second-order rate constant with CO₃•⁻ | (3.1 ± 0.2) × 10⁸ M⁻¹s⁻¹ | Laser flash photolysis | |

| Second-order rate constant with SO₄•⁻ | (5.6 ± 0.4) × 10⁹ M⁻¹s⁻¹ | Persulphate/UV system |

Experimental Protocol: Photostability Testing

A common method for assessing photostability involves exposing a solution of the compound to a controlled source of UV radiation and monitoring its degradation over time.

Objective: To determine the rate and byproducts of this compound photodegradation.

Materials:

-

This compound

-

Solvent (e.g., ethanol, water with co-solvent)

-

Hydrogen peroxide (optional, to generate hydroxyl radicals)

-

UV lamp (e.g., UVC or UVB source)

-

Quartz cuvettes or reaction vessel

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for byproduct identification

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Transfer the solution to a quartz reaction vessel. If investigating the effect of hydroxyl radicals, add a known concentration of H₂O₂.

-

Place the vessel under the UV lamp at a fixed distance.

-

At specified time intervals, withdraw aliquots of the solution.

-

Analyze the aliquots by HPLC to quantify the remaining concentration of this compound.

-

Use LC-MS to identify the degradation products in the samples taken at various time points.

Thermal Degradation

When heated to decomposition, this compound is expected to produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). The thermal stability of the molecule is an important consideration for formulation and storage.

Key Byproducts:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

Experimental Protocol: Thermal Degradation Analysis

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a powerful technique to study thermal decomposition.

Objective: To determine the thermal decomposition profile and identify the evolved gases.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Mass Spectrometer (MS)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA crucible.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.

-

Record the mass loss as a function of temperature.

-

Direct the gases evolved from the TGA furnace to the MS for real-time analysis of the decomposition products.

Biological Degradation and Metabolism

This compound, like other esters, is susceptible to enzymatic hydrolysis. In vivo and in vitro studies on the analog methyl anthranilate show that it is readily hydrolyzed in liver and small intestine homogenates to its constituent alcohol (methanol) and acid (anthranilic acid). This compound is expected to follow a similar pathway, yielding menthol (B31143) and anthranilic acid.

Anthranilic acid is a normal human metabolite and is excreted in the urine, primarily as o-aminohippuric acid and anthranilic acid glucuronide. Menthol is also readily metabolized and excreted.

Key Byproducts:

-

Menthol

-

Anthranilic acid

-

o-Aminohippuric acid (from anthranilic acid metabolism)

-

Anthranilic acid glucuronide (from anthranilic acid metabolism)

Quantitative Metabolism Data

Studies on methyl N-methylanthranilate provide insight into the metabolic fate of the anthranilate moiety. After oral administration, the majority of the compound is hydrolyzed to N-methylanthranilic acid and a smaller portion is demethylated and hydrolyzed to anthranilic acid, with a ratio of approximately 20:1 in the urine.

Experimental Protocol: In Vitro Metabolism Study

Incubation with liver microsomes is a standard in vitro method to assess the metabolic stability and identify the primary metabolites of a compound.

Objective: To determine the rate of metabolism and identify the metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species)

-

NADPH regenerating system (to support cytochrome P450 activity)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS system

Procedure:

-

Pre-warm a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

-

Initiate the reaction by adding a solution of this compound.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS to quantify the remaining parent compound and identify the formed metabolites.

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Conclusion

The degradation of this compound is a multifaceted process influenced by light, heat, and biological systems. While comprehensive data specific to this compound remains an area for further research, the extensive studies on its analog, methyl anthranilate, provide a strong foundation for predicting its degradation pathways and byproducts. The primary routes of degradation are photodegradation leading to hydroxylated derivatives, thermal decomposition into oxides of nitrogen and carbon, and enzymatic hydrolysis to menthol and anthranilic acid, which are then further metabolized. For professionals in drug development and cosmetic science, a thorough understanding of these degradation patterns is essential for formulating stable, safe, and effective products. The experimental protocols outlined in this guide serve as a starting point for conducting robust stability and degradation studies.

Menthyl Anthranilate: A Technical Guide to its Discovery and Scientific Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, a key active ingredient in modern sunscreens, possesses a rich history rooted in early 20th-century organic chemistry. This technical guide provides an in-depth exploration of its discovery, historical research, and the scientific principles underpinning its function as a UV-A absorber. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Historical Discovery and Key Research

The first documented synthesis of this compound is attributed to H. G. Rule and W. E. MacGillivray in their 1929 publication in the Journal of the Chemical Society.[1] Their work, part of a broader investigation into optical activity, laid the foundational chemistry for this important ester. A decade later, in 1939, Marion Scott Carpenter , working for Givaudan-Delawanna, Inc., was granted a U.S. patent for the preparation of this compound and its application in "sun tan cream." This patent highlighted its superior capacity to absorb actinic rays compared to other compounds of the era, marking its formal entry into the field of cosmetic science and sun protection.

Physicochemical Properties

This compound is a colorless to pale yellow oil characterized by a distinct bluish fluorescence. Its physical and chemical properties have been documented across various studies.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅NO₂ | |

| Molecular Weight | 275.39 g/mol | |

| Boiling Point | 177-179 °C at 3 mmHg | U.S. Patent 2,170,185 |

| Density | ~1.037 g/cm³ at 35 °C | U.S. Patent 2,170,185 |

| UV Absorption Maxima (in Ethanol) | 220 nm, 249 nm, 340 nm | [2] |

| Fluorescence Emission Maximum (in Ethanol) | 390-405 nm | [2] |

Photophysical Properties and Mechanism of UV Absorption

The efficacy of this compound as a sunscreen agent lies in its photophysical properties. Upon absorbing UV-A radiation, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several deactivation processes, including fluorescence and intersystem crossing to a triplet state (T₁). The triplet state of this compound is known to interact with molecular oxygen, leading to the formation of singlet oxygen, a reactive oxygen species.[3]

| Photophysical Parameter (in Ethanol) | Value | Reference |

| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | [2] |

| Intersystem Crossing Quantum Yield (ΦISC) | 0.34 | [4] |

| Triplet State Lifetime (τT) | 26-200 µs (solvent dependent) | [2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.12 | [3] |

Photochemical Signaling Pathway

The following diagram illustrates the key steps in the photochemical process of this compound upon UV-A absorption.

Caption: Photochemical pathway of this compound upon UV-A absorption.

Experimental Protocols

Synthesis of this compound (General Historical Method)

Materials:

-

Anthranilic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve anthranilic acid and a molar excess of l-menthol in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Synthesis according to M. S. Carpenter (1939 Patent)

The method described in U.S. Patent 2,170,185 provides a more industrial approach to the synthesis, focusing on transesterification to avoid the dehydration of menthol (B31143) that can occur under harsh acidic conditions.

Materials:

-

Sodium

-

Anhydrous methanol (B129727)

-

l-Menthol

-

Methyl anthranilate

Procedure:

-

React sodium metal with anhydrous methanol to prepare a solution of sodium methoxide.

-

Add l-menthol to this solution.

-

Heat the mixture and add methyl anthranilate.

-

Heat the mixture under reduced pressure to distill off the methanol.

-

Increase the temperature to distill and collect the this compound product.

Experimental Workflow: Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and subsequent analysis of a sunscreen active ingredient like this compound.

References

- 1. LVIII.—Optical activity and the polarity of substituent groups. Part X. Influence of ionisable groups on the rotatory power of l-menthyl benzoate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]